Mechanistic Divergence in Rhenium Imido Complex Formation: Entropy of Activation Comparison
In the reaction with the oxorhenium(V) complex [Re(O)(hoz)₂(CH₃CN)][B(C₆F₅)₄], 1-azido-4-methoxybenzene exhibits a large negative entropy of activation (ΔS‡ = -21 cal mol⁻¹ K⁻¹), in sharp contrast to the near-zero ΔS‡ observed for phenyl azide and 4-(trifluoromethyl)phenyl azide [1]. This indicates that the electron-donating methoxy group changes the rate-determining step from N₂ extrusion (for electron-withdrawing azides) to initial azide attack [1].
| Evidence Dimension | Entropy of activation (ΔS‡) |
|---|---|
| Target Compound Data | -21 cal mol⁻¹ K⁻¹ |
| Comparator Or Baseline | Phenyl azide: ~0 cal mol⁻¹ K⁻¹; 4-(trifluoromethyl)phenyl azide: ~0 cal mol⁻¹ K⁻¹ |
| Quantified Difference | ΔΔS‡ ≈ -21 cal mol⁻¹ K⁻¹ relative to comparators |
| Conditions | CH₃CN solvent, second-order kinetics, Eyring-Polanyi equation analysis |
Why This Matters
This mechanistic shift dictates reaction design and predicts kinetics for rhenium and related transition metal azide chemistry.
- [1] Travia NE, Xu Z, Keith JM, Ison EA, Fanwick PE, et al. Observation of inductive effects that cause a change in the rate-determining step for the conversion of rhenium azides to imido complexes. Inorg Chem. 2011;50(20):10505-14. doi:10.1021/ic2017853. View Source
